molecular formula C6H15Ga B073383 Triethylgallium CAS No. 1115-99-7

Triethylgallium

Cat. No. B073383
CAS RN: 1115-99-7
M. Wt: 156.91 g/mol
InChI Key: RGGPNXQUMRMPRA-UHFFFAOYSA-N
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Description

Triethylgallium, also known as TEGa, is an organogallium compound with the formula Ga(C2H5)3 . It is a colorless pyrophoric liquid typically handled with air-free techniques . It is a metalorganic source of gallium for metalorganic vapour phase epitaxy (MOVPE) of compound semiconductors .


Synthesis Analysis

The main routes of synthesizing Triethylgallium involve alkylation of gallium trichloride . When this alkylation is effected with ethyl Grignard reagent in ether, the product is the diethyl ether adduct of triethylgallium . An alternative route involves transmetalation with triethylaluminium .


Molecular Structure Analysis

Triethylgallium has a molecular formula of C6H15Ga . Its average mass is 156.906 Da and its monoisotopic mass is 156.042953 Da .


Chemical Reactions Analysis

Triethylgallium readily converts to the air-stable, colorless alkoxide by two routes, oxidation and alcoholysis . Redistribution reactions occur with gallium trichloride .


Physical And Chemical Properties Analysis

Triethylgallium is a colorless liquid . It has a melting point of -82.3 °C and a boiling point of 143 °C . It reacts with water .

Scientific Research Applications

Metalorganic Vapour Phase Epitaxy (MOVPE) of Compound Semiconductors

Triethylgallium (TEGa) is a metalorganic source of gallium for MOVPE of compound semiconductors . It is a colorless pyrophoric liquid, typically handled with air-free techniques .

Lower Carbon Impurity Concentration

TEGa can be a useful alternative to trimethylgallium in the MOVPE of compound semiconductors because films grown using TEGa have been shown to have a lower carbon impurity concentration .

Growth of Ultrathin GaN Films

GaN films grown by hollow cathode plasma-assisted atomic layer deposition using TEGa as a gallium precursor have been compared with those grown using trimethylgallium (TMG). The study found that GaN layers grown using TMG precursor exhibited improved structural and optical properties when compared to GaN films grown with TEGa precursor .

Pyrolysis on GaAs(100) Surfaces

A study has been conducted on the pyrolysis of TEGa on GaAs(100) surfaces from room temperature to 450°C. The β-hydride elimination pathway, which produces ethylene and hydrogen, competes with the direct desorption of the ethyl radicals .

Production of Various Grades

TEGa is produced in various standard grades, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .

Preparation and Reactions

The main routes of preparation involve alkylation of gallium trichloride. When this alkylation is effected with ethyl Grignard reagent in ether, the product is the diethyl ether adduct of triethylgallium . The ether is not easily removed. Thus an alternative route involves transmetalation with triethylaluminium .

Mechanism of Action

Target of Action

Triethylgallium, also known as triethylgallane, is an organogallium compound with the formula Ga(C2H5)3 . Its primary target is the process of Metalorganic Vapour Phase Epitaxy (MOVPE) . MOVPE is a method of depositing thin layers of materials onto a substrate, used in the fabrication of semiconductors.

Mode of Action

Triethylgallium interacts with its target by serving as a metalorganic source of gallium . It is typically handled with air-free techniques due to its pyrophoric nature . The compound undergoes various reactions, including alkylation of gallium trichloride, transmetalation with triethylaluminium, and conversion to an air-stable, colorless alkoxide through oxidation and alcoholysis .

Biochemical Pathways

The biochemical pathways of triethylgallium involve its decomposition on substrates like GaAs(100) and Si(100) in ultrahigh vacuum . The decomposition process includes the desorption of a Ga-alkyl at low temperature, followed by the desorption of hydrocarbons at higher temperatures .

Pharmacokinetics

Triethylgallium is a colorless liquid with a boiling point of 143 °C . It reacts with water

Result of Action

The action of triethylgallium results in the growth of compound semiconductors with a lower carbon impurity concentration . This makes it a useful alternative to trimethylgallium in the MOVPE process .

Action Environment

The action of triethylgallium is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its decomposition kinetics are affected by the substrate temperature . Furthermore, it is pyrophoric, meaning it can ignite spontaneously in air , which necessitates the use of air-free techniques for its handling .

Safety and Hazards

Triethylgallium is pyrophoric and reacts with water . It is hazardous as it can cause severe skin burns and eye damage .

Future Directions

The worldwide market for Triethylgallium is expected to grow over the next few years . It can be a useful alternative to trimethylgallium in the metalorganic vapour phase epitaxy of compound semiconductors because films grown using TEGa have been shown to have a lower carbon impurity concentration .

properties

IUPAC Name

triethylgallane
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InChI

InChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3;
Source PubChem
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InChI Key

RGGPNXQUMRMPRA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC[Ga](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15Ga
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DSSTOX Substance ID

DTXSID1061497
Record name Gallium, triethyl-
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Molecular Weight

156.91 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Triethylgallium
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CAS RN

1115-99-7
Record name Triethylgallium
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Record name Gallium, triethyl-
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Record name Triethylgallium
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Q & A

A: Triethylgallium decomposes on semiconductor surfaces, delivering gallium atoms for epitaxial growth. This process is influenced by the substrate material and temperature. For instance, on GaAs(100) surfaces, TEGa chemisorbs dissociatively at room temperature []. Subsequent heating leads to the desorption of a Ga-alkyl species at low temperatures and the formation of ethylene as the major hydrocarbon byproduct at higher temperatures [, ].

A:* Molecular formula: Ga(C2H5)3* Molecular weight: 156.99 g/mol* Spectroscopic data: * RAIRS: Limited data suggests some methyl groups remain intact upon adsorption to a Ga-rich surface at 300K []. * Further spectroscopic characterization can be found in the literature focusing on the vibrational modes of TEGa.

A: Triethylgallium is primarily compatible with semiconductor materials like GaAs, GaN, and related compounds. Its stability is temperature-dependent, decomposing at elevated temperatures to deposit gallium and release hydrocarbon byproducts [, , ]. This decomposition is exploited for thin film growth in techniques like metalorganic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) [, , ].

A: While primarily used as a precursor in semiconductor manufacturing, TEGa can act as a non-nucleophilic base in organic synthesis. It deprotonates ketones at high temperatures (125-175°C) to generate enolates for C-benzoylation and aldol reactions, with preferential enolization at the less hindered carbon [].

A: Molecular orbital calculations have been employed to study the micro-hydrolysis mechanism of TEGa, revealing that the activation energy for hydrolysis decreases significantly with the addition of water molecules due to stabilization of the transition state by hydrogen bonding []. Simulations have also been used to model the epitaxial growth of GaAs using TEGa and tris(dimethylamino) arsine, achieving good agreement with experimental kinetics [].

A: The structure of TEGa directly impacts its decomposition pathway and the resulting material properties. Replacing ethyl groups with methyl groups (trimethylgallium) leads to differences in decomposition temperature and carbon incorporation in grown films [, , ]. Additionally, using bulkier alkyl groups like isobutyl (tri-isobutylgallium) can reduce carbon and oxygen contamination in materials like AlGaAs [].

A: TEGa is highly reactive with air and moisture, necessitating storage and handling under inert atmosphere. While specific formulation strategies are not extensively discussed in the provided research, its use in techniques like MOCVD and MBE implies successful handling and delivery methods for controlled decomposition and deposition [, , ].

ANone: Triethylgallium's high reactivity and potential toxicity demand stringent safety measures during handling. While specific regulations are not outlined in the research, its use in semiconductor manufacturing implies adherence to industry best practices for hazardous materials.

ANone: As a precursor for semiconductor fabrication, PK/PD studies are not relevant to TEGa's application and are not covered in the provided research.

ANone: The research focuses on TEGa's role in material science, and therefore, in vitro and in vivo efficacy studies are not applicable or discussed.

ANone: Several alternatives to TEGa exist, each with its own advantages and drawbacks:

  • Trimethylgallium (TMGa): A more common precursor, but can lead to higher carbon incorporation in certain growth conditions [, , ].
  • Tri-isobutylgallium (TIBG): Demonstrates reduced carbon and oxygen contamination, particularly in AlGaAs growth [].
  • Dimethylgallium ethoxide (Et2GaOEt): A promising alternative for β-Ga2O3 growth with comparable performance to TEGa [].

ANone: While specific recycling protocols are not detailed in the provided research, its use in the semiconductor industry suggests adherence to responsible waste management practices for hazardous materials. This likely includes specialized treatment and disposal procedures to minimize environmental impact.

ANone: Research involving TEGa necessitates access to specialized facilities and equipment, including:

    ANone: Research on TEGa has significantly contributed to the advancement of semiconductor technology. Key milestones include:

    • Early studies on its decomposition mechanisms and surface interactions with GaAs [, , ].
    • Development of MOCVD and MBE techniques utilizing TEGa for high-quality GaAs and related compound growth [, , ].
    • Exploration of alternative precursors and their impact on material properties [, , ].

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